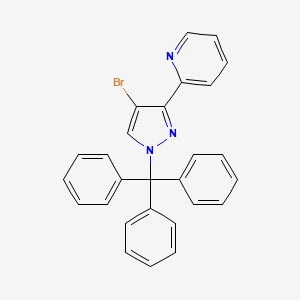![molecular formula C15H20ClNO4 B8052158 Chloromethyl 2-{[(tert-butoxy)carbonyl]amino}-3-phenylpropanoate](/img/structure/B8052158.png)
Chloromethyl 2-{[(tert-butoxy)carbonyl]amino}-3-phenylpropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chloromethyl 2-{[(tert-butoxy)carbonyl]amino}-3-phenylpropanoate is a chemical compound with the molecular formula C15H20ClNO4. It is commonly used in organic synthesis and has applications in various fields such as chemistry, biology, and medicine. The compound is known for its stability and reactivity, making it a valuable intermediate in the synthesis of more complex molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Chloromethyl 2-{[(tert-butoxy)carbonyl]amino}-3-phenylpropanoate typically involves the reaction of chloromethyl chloroformate with tert-butyl carbamate and phenylalanine. The reaction is carried out under controlled conditions to ensure high yield and purity. The process involves the following steps:
Formation of the intermediate: Chloromethyl chloroformate reacts with tert-butyl carbamate to form an intermediate compound.
Coupling with phenylalanine: The intermediate is then reacted with phenylalanine to form this compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and optimized reaction conditions. The process involves continuous monitoring and control of temperature, pressure, and reactant concentrations to ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
Chloromethyl 2-{[(tert-butoxy)carbonyl]amino}-3-phenylpropanoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines and alcohols.
Substitution: The chloromethyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Formation of primary and secondary amines.
Substitution: Formation of substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
Chloromethyl 2-{[(tert-butoxy)carbonyl]amino}-3-phenylpropanoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Chloromethyl 2-{[(tert-butoxy)carbonyl]amino}-3-phenylpropanoate involves its reactivity with various nucleophiles and electrophiles. The compound can form covalent bonds with target molecules, leading to modifications in their structure and function. This reactivity is exploited in synthetic chemistry to create new compounds with desired properties.
Vergleich Mit ähnlichen Verbindungen
Chloromethyl 2-{[(tert-butoxy)carbonyl]amino}-3-phenylpropanoate is unique due to its stability and reactivity. Similar compounds include:
Chloromethyl 2-{[(tert-butoxy)carbonyl]amino}-3-methylbutanoate: Similar structure but with a methyl group instead of a phenyl group.
Chloromethyl 2-{[(tert-butoxy)carbonyl]amino}-3-hydroxypropanoate: Contains a hydroxyl group, making it more reactive in certain conditions.
These similar compounds share some properties but differ in their reactivity and applications, highlighting the uniqueness of this compound in various research and industrial contexts.
Eigenschaften
IUPAC Name |
chloromethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClNO4/c1-15(2,3)21-14(19)17-12(13(18)20-10-16)9-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDVSSXVVRYYLKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)OCCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[(4-Methoxyphenyl)methyl]-3-phenyl-2-azaspiro[3.5]nonane](/img/structure/B8052081.png)

![2-[3-(5-Methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl]sulfanylacetic acid](/img/structure/B8052089.png)
![2-[3-(5-Ethyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl]sulfanylacetic acid](/img/structure/B8052094.png)
![2-[3-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl]sulfanylacetic acid](/img/structure/B8052098.png)
![2-[3-[(4-Methoxybenzoyl)amino]-6-methyl-2-oxopyridin-1-yl]acetic acid](/img/structure/B8052108.png)

![Methyl 2-[4-chloro-6-methyl-2-(3-methylphenyl)pyrimidin-5-yl]acetate](/img/structure/B8052131.png)

![2-[1-(2-Methoxyethyl)pyrrolo[2,3-b]pyridin-3-yl]acetic acid](/img/structure/B8052133.png)

![Ethyl [4-(2,3-difluorophenyl)-2-oxopyrimidin-1(2h)-yl]acetate](/img/structure/B8052143.png)
![Chloromethyl (2S)-2-{[(tert-butoxy)carbonyl]amino}pentanoate](/img/structure/B8052164.png)

